

Application Note: Quantification of Proanthocyanidins in Grape Seed Extract by HPLC-MS/MS

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Compound of Interest

Compound Name: Grape Seed P.E.

Cat. No.: B10789610

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Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds found in various plants, with grape seeds being a particularly rich source.^[1] These compounds are polymers of flavan-3-ol monomer units, such as (+)-catechin and (-)-epicatechin.^[1] Proanthocyanidins are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits, including cardiovascular protection.^[2] Accurate and robust analytical methods are crucial for the standardization of grape seed extracts (GSE) and for pharmacokinetic studies.

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of various proanthocyanidins in grape seed physical extract (P.E.). The method utilizes reversed-phase HPLC for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.^[2]

Experimental Protocols

Sample Preparation: Extraction of Proanthocyanidins from Grape Seed P.E.

This protocol is adapted from established methods for proanthocyanidin extraction from grape seeds.^[2]^[3]

Reagents and Materials:

- **Grape Seed P.E.** (finely ground)
- Acetone, HPLC grade
- Methanol, HPLC grade
- Acetonitrile, LC-MS grade
- Ultrapure water
- Formic acid, LC-MS grade
- 50 mL centrifuge tubes
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Nitrogen evaporator
- 0.22 μ m syringe filters (PTFE or Nylon)

Procedure:

- Weigh 1.0 g of finely ground **grape seed P.E.** into a 50 mL centrifuge tube.
- Add 20 mL of acetone/water (70:30, v/v) to the tube.^[2]
- Vortex the mixture for 1 minute to ensure the sample is thoroughly wetted.^[2]
- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.^[2]

- Centrifuge the suspension at 4000 rpm for 15 minutes.[2]
- Carefully decant the supernatant into a clean tube.
- Repeat the extraction process (steps 2-6) on the remaining pellet to ensure complete extraction.[2]
- Combine the supernatants and evaporate the acetone under a gentle stream of nitrogen at 40°C.[2]
- Reconstitute the remaining aqueous extract with methanol/water (50:50, v/v) containing 0.1% formic acid to a final concentration suitable for LC-MS/MS analysis.[2]
- Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[2]

Standard Preparation

Materials:

- Certified reference standards of proanthocyanidins (e.g., (+)-Catechin, (-)-Epicatechin, Procyanidin B1, Procyanidin B2, Procyanidin C1)
- Methanol, HPLC grade
- Ultrapure water
- Formic acid, LC-MS grade

Procedure:

- Primary Stock Solution (1000 µg/mL): Accurately weigh 1.0 mg of each proanthocyanidin standard and dissolve it in 1.0 mL of methanol. Store these solutions at -20°C or below in the dark.[2]
- Working Stock Solution (10 µg/mL): Prepare a working stock solution by diluting the primary stock solutions with methanol/water (50:50, v/v) containing 0.1% formic acid.

- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution. A typical concentration range is 1-1000 ng/mL, with at least six concentration levels to ensure a reliable calibration curve.[\[2\]](#)

HPLC-MS/MS Analysis

Instrumentation:

- UHPLC or HPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Value
Column	Hypersil Gold AQ RP-C18 (200 mm × 2.1 mm, 1.9 µm) or equivalent [4]
Mobile Phase A	0.1% Formic acid in water [4]
Mobile Phase B	0.1% Formic acid in acetonitrile [4]
Flow Rate	0.3 mL/min [4]
Gradient	4% to 20% B over 40 min, then to 35% B at 60 min, followed by a wash and re-equilibration step. [4]
Injection Volume	1-5 µL [4] [5]

| Column Temperature| 25-30°C[\[4\]](#)[\[5\]](#) |

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive[5][6]
Scan Type	Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage	4.8 kV[4]
Capillary Temp.	300°C[4]
Nebulizer Gas	Nitrogen

| Collision Gas | Nitrogen or Argon |

MRM Transitions: The specific precursor and product ions will need to be optimized for the instrument used. The following are representative transitions for common proanthocyanidins in negative ion mode.[5][7]

Compound	Precursor Ion (m/z)	Product Ion (m/z)
(+)-Catechin / (-)-Epicatechin	289	137[7]
Procyanidin Dimers (e.g., B1, B2)	577	289, 425, 451[5][7]
Procyanidin Trimers (e.g., C1)	865	577[5][7]

Data Presentation

The quantification of proanthocyanidins is achieved by constructing a calibration curve from the peak areas of the standards versus their concentrations. The concentration in the **grape seed P.E.** samples is then calculated from this curve.[2] The composition of grape seed extracts can vary significantly.

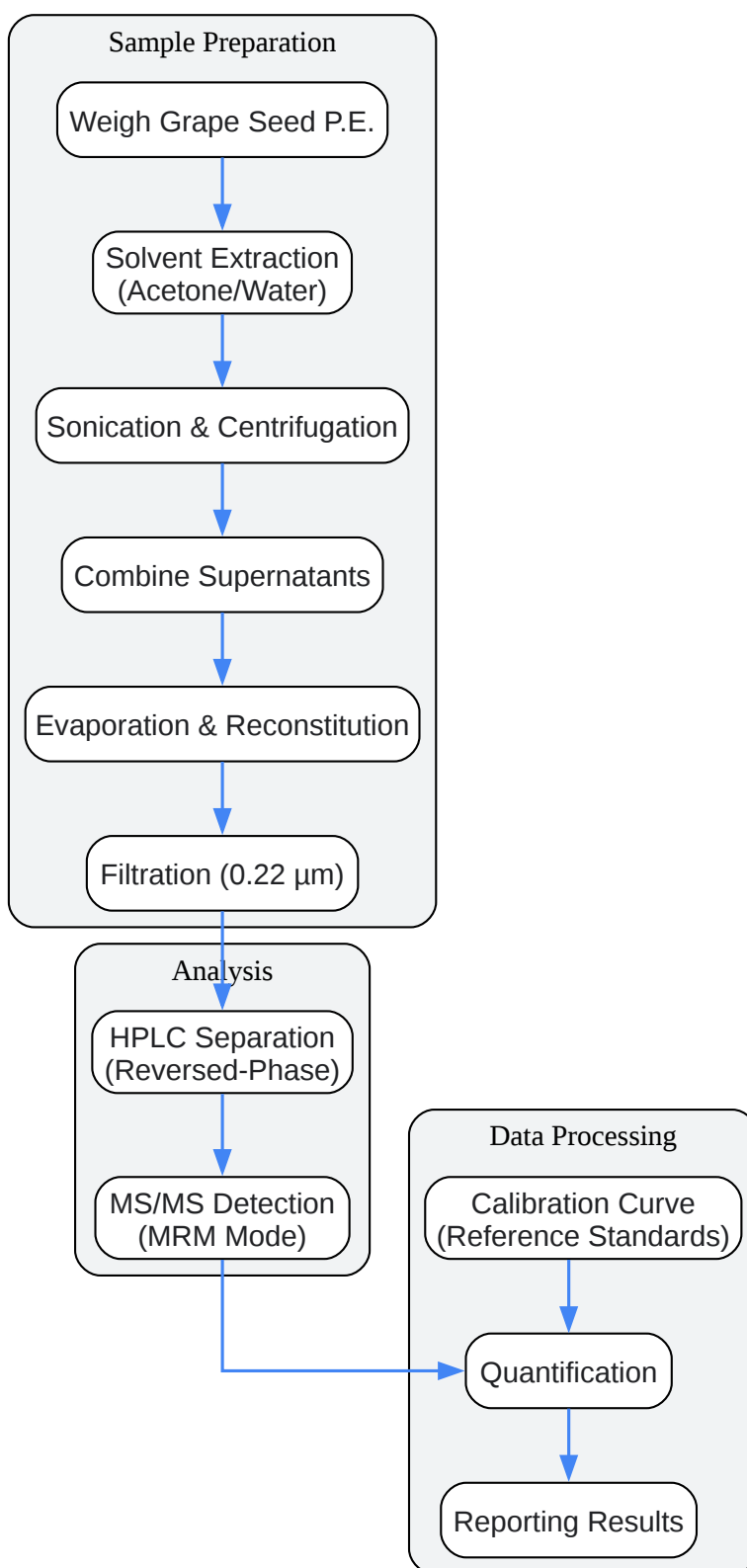
Table 1: Representative Quantitative Data for Proanthocyanidins in Grape Seed Extracts

Proanthocyanidin Class	Composition Range (% of total extract)	Reference
Monomers (Catechin, Epicatechin)	5% - 30%	[8] [9]
Oligomers (DP 2-7)	17% - 63%	[8] [9]
Polymers (DP 8-24)	11% - 39%	[8]
Large Polymers (>DP 24)	2% - 50%	[8]

DP = Degree of Polymerization

Visualizations

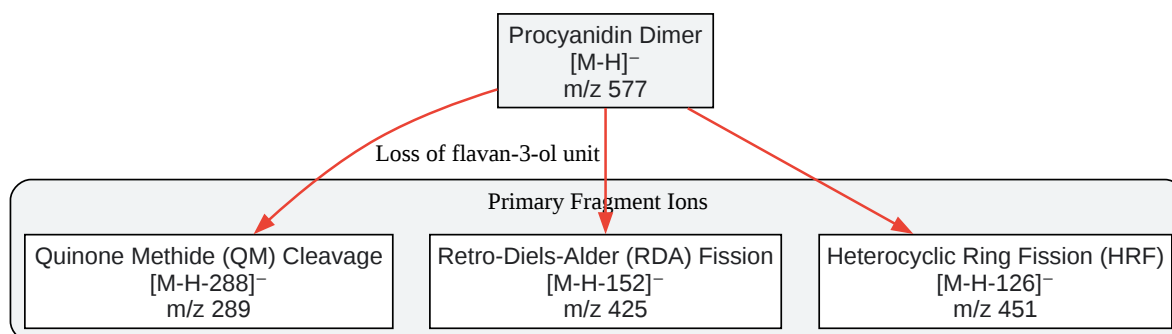
Experimental Workflow



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Caption: Experimental workflow for proanthocyanidin quantification.

Fragmentation Pathway of Procyanidin B-type Dimer



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Caption: Key fragmentation pathways of a B-type procyanidin dimer in MS/MS.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of proanthocyanidins in **grape seed P.E.**[2] This detailed protocol is suitable for quality control, standardization of botanical products, and for researchers in the field of drug development. The inherent complexity and variability of proanthocyanidin composition in natural extracts necessitate such precise analytical techniques for accurate characterization.

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